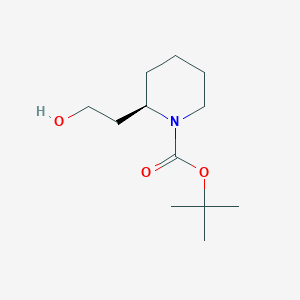

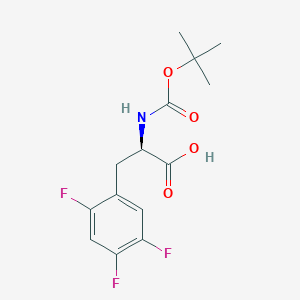

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

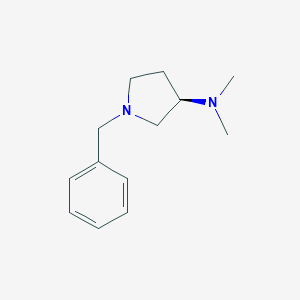

The compound "(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid" is a chiral molecule that is relevant in the field of medicinal chemistry due to its potential use as a building block in drug synthesis. It contains a trifluorophenyl group, which is a common moiety in pharmaceuticals due to its ability to enhance binding affinity and metabolic stability of drugs .

Synthesis Analysis

The synthesis of related compounds often involves enantioselective methods to obtain the desired chirality. For instance, a synthetic strategy for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, which shares a similar structure, was developed using a palladium-catalyzed coupling followed by a series of reactions including catalysis by L-proline, reduction, and tosylation to achieve high enantiomeric excess . Another related synthesis involves the preparation of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate from L-cystine, which includes steps such as esterification and protection of functional groups .

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been studied using X-ray crystallography and molecular mechanics methods. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid with a tert-butoxycarbonyl group was analyzed, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxycarbonyl groups and fluorinated phenyl rings can be complex due to the presence of multiple reactive sites. For example, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester was performed to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the potential for creating complex chiral molecules through selective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by the presence of fluorine atoms and protective groups like tert-butoxycarbonyl. These groups can affect the solubility, stability, and overall reactivity of the molecule. The fluorine atoms, in particular, can significantly alter the acidity and lipophilicity of the compound, which are important parameters in drug design .

科学的研究の応用

Asymmetric Hydrogenation and Pharmacophore Development

The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid has been synthesized through asymmetric hydrogenation, primarily used in the preparation of a beta-amino acid pharmacophore. This process involved the use of chiral ferrocenyl ligands and achieved high enantiomeric excess, demonstrating its potential in precise pharmacophore development (Kubryk & Hansen, 2006).

Intermediate in Biotin Synthesis

This compound serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial for metabolic processes such as the synthesis of fatty acids, sugars, and α-amino acids. Its synthesis from L-cystine through esterification and protection steps indicates its pivotal role in biochemical pathways (Qin et al., 2014).

Molecular and Crystal Structure Analysis

Studies have delved into the molecular and crystal structure of derivatives of this compound, revealing insights into the conformation-stabilizing function of weak intermolecular bonding. This research offers valuable information about the molecule’s behavior in different states, which is crucial for understanding its interactions and stability (Kozioł et al., 2001).

Development of Modular Dipeptide-Analogue Ligands

The compound has been utilized in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This showcases its versatility and potential in the field of asymmetric synthesis and catalysis (Pastor, Vaestilae, & Adolfsson, 2003).

Safety And Hazards

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWHJNNFVISGNQ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)